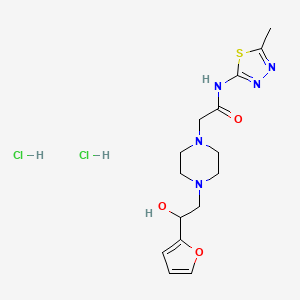

2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride

Beschreibung

2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride is a synthetic compound featuring a piperazine core substituted with a hydroxyethyl-furan moiety and an acetamide linker to a 5-methyl-1,3,4-thiadiazol-2-yl group. Its dihydrochloride form enhances solubility and bioavailability, making it suitable for pharmacological studies. The compound’s synthesis involves reacting 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide with a substituted piperazine derivative (e.g., 2-(furan-2-yl)-2-hydroxyethylpiperazine) in acetone with potassium carbonate as a catalyst, followed by recrystallization .

Eigenschaften

IUPAC Name |

2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3S.2ClH/c1-11-17-18-15(24-11)16-14(22)10-20-6-4-19(5-7-20)9-12(21)13-3-2-8-23-13;;/h2-3,8,12,21H,4-7,9-10H2,1H3,(H,16,18,22);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFLGQMBASGQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride is a hybrid molecule that combines a piperazine moiety with a thiadiazole and a furan ring. This structural diversity suggests potential for a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure

The molecular structure can be summarized as follows:

- Piperazine : A six-membered ring containing two nitrogen atoms.

- Thiadiazole : A five-membered ring containing two nitrogen atoms and one sulfur atom.

- Furan : A five-membered aromatic ring containing one oxygen atom.

Antimicrobial Activity

Recent studies indicate that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these derivatives often fall within the range of 0.5 to 125 µg/mL, indicating promising activity compared to standard antibiotics like vancomycin and ciprofloxacin .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Thiadiazole Derivative | 0.5 | Against S. aureus |

| Thiadiazole Derivative | 62.5 | Against P. aeruginosa |

| Standard Antibiotic | 3.91 | Vancomycin |

| Standard Antibiotic | 25 | Ciprofloxacin |

Neuroprotective Effects

The compound has been evaluated for its potential neuroprotective effects, particularly through acetylcholinesterase (AChE) inhibition. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated moderate inhibition of AChE, suggesting that the target compound may also possess this activity .

Anticancer Properties

Preliminary investigations into the anticancer potential of thiadiazole derivatives have indicated that they may induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation . Further studies are needed to elucidate the specific pathways influenced by the target compound.

Case Studies

- Study on Antimicrobial Efficacy : A recent study assessed several thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features to the target compound exhibited significant antibacterial activity, particularly against biofilm-forming strains .

- Neuroprotective Study : In another study focusing on neuroprotection, derivatives were tested for their ability to inhibit AChE activity. The results indicated that certain modifications in the thiadiazole structure could enhance neuroprotective efficacy, suggesting that the target compound could be further optimized for therapeutic use in neurodegenerative diseases .

Wissenschaftliche Forschungsanwendungen

The structural diversity of this compound indicates potential applications in various fields, particularly in medicinal chemistry. The following activities have been noted:

- Antimicrobial Activity : The presence of the thiadiazole moiety is associated with antimicrobial properties. Compounds containing thiadiazoles have shown effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Research suggests that derivatives of piperazine and thiadiazole can exhibit anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells .

- Neuroprotective Effects : The piperazine ring is known for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Synthesis and Mechanisms

The synthesis of this compound involves several chemical reactions that require optimization for yield and purity. Typical synthetic pathways include:

- Formation of the Piperazine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Furan and Thiadiazole Moieties : These are typically introduced through substitution reactions or coupling methods.

- Final Acetylation : The final step often involves acetylation to form the acetamide structure.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various thiadiazole derivatives, including compounds similar to 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride). Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Case Study 2: Anticancer Screening

In vitro studies on compounds with similar structures demonstrated cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the importance of the thiadiazole and piperazine components in enhancing antitumor activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of piperazine-linked thiadiazole acetamides. Below is a detailed comparison with analogs reported in the literature:

Table 1: Structural and Functional Comparisons

Key Observations

Structural Flexibility : The piperazine ring allows diverse substitutions (e.g., hydroxyethyl-furan vs. benzyl/ethyl groups), directly influencing solubility and target affinity. Hydrophilic substituents like hydroxyethyl-furan enhance aqueous solubility, while aromatic groups (e.g., benzyl) increase lipophilicity, affecting membrane permeability .

Thiadiazole Modifications : The 5-methyl group in the target compound contrasts with 5-phenyl () or 5-ethyl () variants. Bulkier substituents (e.g., phenyl) may sterically hinder receptor binding but improve thermal stability, as seen in co-crystal studies .

Salt Forms : The dihydrochloride salt of the target compound distinguishes it from neutral analogs (e.g., 2a–2h in ), offering advantages in formulation and bioavailability.

Synthetic Routes : All analogs share a common synthesis strategy involving nucleophilic substitution of 2-chloroacetamide intermediates with amines, followed by recrystallization .

Research Findings and Implications

- Antimicrobial Potential: Piperazine-thiadiazole hybrids (e.g., 2a–2h) exhibit broad-spectrum antimicrobial activity, suggesting the target compound may share similar properties .

- Structural Insights : X-ray diffraction studies of related thiadiazole derivatives (e.g., 4.1) highlight the importance of planar thiadiazole rings and hydrogen-bonding networks for stability .

- Pharmacokinetic Optimization : The dihydrochloride form of the target compound likely improves pharmacokinetics compared to neutral analogs, as seen in other salt-form drugs .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:

Amide bond formation : React the thiadiazol-2-amine derivative with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane at 20–25°C .

Piperazine substitution : Introduce the furan-hydroxyethyl-piperazine moiety via nucleophilic substitution, optimizing solvent polarity (e.g., DMF or acetonitrile) to enhance reactivity.

Salt formation : Convert the free base to the dihydrochloride salt using HCl gas or concentrated HCl in ethanol.

Q. Critical Parameters :

- Stoichiometry : Excess chloroacetyl chloride (1.2 equivalents) ensures complete amidation .

- Purification : Recrystallization from ethanol-DMF (9:1) improves purity (>95%) .

- Reaction time : Monitor via TLC to prevent over-reaction, which may generate hydrolyzed byproducts.

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

Q. What strategies are effective in assessing solubility and stability under physiological conditions?

Methodological Answer:

- Solubility Profiling :

- Use shake-flask method in buffers (pH 1.2–7.4) and measure concentration via UV-Vis spectroscopy.

- Include surfactants (e.g., Tween-80) for poorly aqueous-soluble analogs .

- Stability Studies :

- Incubate at 37°C in simulated gastric/intestinal fluids. Monitor degradation via HPLC at 0, 24, 48 hours.

- Light sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Advanced Research Questions

Q. How can computational modeling predict this compound’s mechanism of action or reactivity?

Methodological Answer:

- Molecular Docking :

- DFT Calculations :

Q. How to resolve contradictions in biological activity data across assay systems?

Methodological Answer:

- Orthogonal Assays :

- Compare results from enzyme inhibition (e.g., IC₅₀) and cell-based assays (e.g., MIC for antimicrobial activity).

- Adjust for assay-specific variables:

- Cell permeability : Use PAMPA to correlate with cellular uptake .

- Redox interference : Include controls for thiol-containing media (common in thiadiazoles) .

- Meta-Analysis : Apply hierarchical Bayesian models to integrate heterogeneous datasets .

Q. How to optimize synthesis using Design of Experiments (DOE)?

Methodological Answer:

- DOE Workflow :

- Screening Design : Use a Plackett-Burman design to identify critical factors (e.g., temperature, solvent ratio, catalyst).

- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model interactions between factors (e.g., TEA concentration vs. reaction time).

- Validation : Confirm optimal conditions (e.g., 1.5 eq TEA, 12 h reaction time) with triplicate runs .

Q. Example DOE Table :

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 20 | 40 | 25 |

| TEA (eq) | 1.0 | 2.0 | 1.5 |

| Solvent (DMF%) | 50 | 90 | 70 |

Q. What methodologies are recommended for preclinical pharmacokinetic studies of the dihydrochloride salt?

Methodological Answer:

- In Vivo Absorption :

- Tissue Distribution :

- Metabolite Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.